molecular formula C16H13FN4OS B5796004 1-[5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea

1-[5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea

Cat. No.: B5796004
M. Wt: 328.4 g/mol
InChI Key: UFAOFDMYTKUVEZ-UHFFFAOYSA-N
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Description

1-[5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea typically involves the reaction of 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea is unique due to its specific substitution pattern and the presence of both fluorobenzyl and phenylurea moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4OS/c17-12-8-6-11(7-9-12)10-14-20-21-16(23-14)19-15(22)18-13-4-2-1-3-5-13/h1-9H,10H2,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAOFDMYTKUVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330462
Record name 1-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202912
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

420808-60-2
Record name 1-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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